Structural Differentiation: Conjugated Enone-Thioether vs. Saturated or Mercapto Analogs
5-(Methylsulfanyl)pent-4-en-2-one is the only C₆H₁₀OS isomer in this chemical space that simultaneously contains (i) a conjugated α,β-unsaturated ketone (enone) capable of Michael addition, and (ii) a methylsulfanyl thioether group . In contrast, 4-(methylthio)-2-pentanone (CAS 143764-28-7) is a fully saturated ketone lacking the enone π-system, while 4-mercapto-4-methyl-2-pentanone (4MMP, CAS 19872-52-7) possesses a reactive -SH group instead of -SCH₃ [1]. The enone moiety enables distinct reaction pathways (e.g., thia-Michael, cycloaddition, radical cyclization) that are inaccessible to the saturated analogs, directly impacting synthetic utility [2].
| Evidence Dimension | Presence of conjugated enone (C=C-C=O) system |
|---|---|
| Target Compound Data | Conjugated enone present; SMILES CC(=O)C/C=C/SC confirms α,β-unsaturation |
| Comparator Or Baseline | 4-(Methylthio)-2-pentanone (CAS 143764-28-7): saturated ketone, no enone; 4MMP (CAS 19872-52-7): saturated ketone with -SH |
| Quantified Difference | Qualitative structural difference: enone vs. saturated ketone |
| Conditions | Structural analysis by SMILES, InChI, and IUPAC nomenclature |
Why This Matters
The enone system enables a distinct set of chemical transformations (Michael addition, cycloaddition) that cannot be replicated by saturated methylthio-ketones, making 5-(methylsulfanyl)pent-4-en-2-one uniquely suited for synthetic applications requiring conjugate electrophilicity.
- [1] NIST WebBook. 2-Pentanone, 4-mercapto-4-methyl- (4MMP), CAS 19872-52-7. https://webbook.nist.gov/cgi/cbook.cgi?ID=19872-52-7. View Source
- [2] Schiesser, C. H. et al. (2013). An aerobic oxidation/homolytic substitution-cascade for stereoselective methylsulfanyl-cyclization of 4-pentenols. Chemical Communications, 49, 4485–4487. DOI: 10.1039/C3CC41438K. View Source
